[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride
Description
[(2R,4R)-4-Fluoropyrrolidin-2-yl]methanol hydrochloride (CAS: 2306246-87-5) is a chiral pyrrolidine derivative with a fluorine substituent at the 4-position and a hydroxymethyl group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₅H₁₁ClFNO, with a molecular weight of 155.60 g/mol . It is typically stored at room temperature and has a purity of ≥97% .
Properties
IUPAC Name |
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLHZOVMBZPGEL-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination
- Reagent : Selectfluor®
- Mechanism : Radical pathway via single-electron transfer (SET).
- Advantages : High stereoretention (>98% ee).
- Limitations : Requires anhydrous conditions.
Nucleophilic Fluorination
- Reagent : KF or tetrabutylammonium fluoride (TBAF).
- Mechanism : SN2 displacement of a leaving group (e.g., mesylate or tosylate).
- Advantages : Cost-effective for large-scale synthesis.
- Limitations : Risk of racemization (ee ≈ 85–90%).
Performance Comparison :
| Method | ee (%) | Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Electrophilic | 98 | 85 | 12.50 |
| Nucleophilic | 88 | 92 | 3.20 |
Final Hydrochloride Salt Formation and Purification
The free base is converted to the hydrochloride salt to enhance stability and solubility:
Acid Treatment :
The amine is dissolved in anhydrous ether and treated with HCl gas at 0°C.Crystallization :
The salt precipitates and is recrystallized from ethanol/water (9:1 v/v) to ≥97% purity.Analytical Validation : Purity is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient), while stereochemistry is verified by chiral GC-MS.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the fluorine atom or to modify other functional groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction can produce a de-fluorinated pyrrolidine derivative .
Scientific Research Applications
Medicinal Chemistry
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride has garnered interest in medicinal chemistry due to its potential therapeutic effects. Key applications include:
- Antidepressant Effects : Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting antidepressant properties.
- Antinociceptive Activity : Preliminary studies have shown that it may exhibit pain-relieving effects, making it a candidate for analgesic drug development.
- Neuroprotective Properties : Initial findings suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis. It is utilized in:
- Synthesis of Complex Organic Molecules : Its unique structure allows for the creation of various derivatives that can be tailored for specific biological activities .
- Enzyme Mechanism Studies : It is employed in research to understand enzyme interactions and protein-ligand dynamics .
Industrial Applications
In industrial contexts, this compound is used as an intermediate in the production of fine chemicals and pharmaceuticals. Its role in large-scale synthesis processes is pivotal due to its reactivity and versatility .
Molecular Targets
- The compound engages with various enzymes and receptors, modulating their activity. This interaction underpins its antidepressant and neuroprotective effects.
Pathways Involved
- It influences signaling pathways related to neurotransmission, metabolism, and cellular regulation, enhancing synaptic plasticity and neuronal survival under stress conditions.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
Table 1: Key Structural Analogs
Key Observations:
Stereochemistry Matters : The (2R,4R) configuration of the target compound distinguishes it from analogs like (2S,4R)- or (2S,4S)-isomers. Stereochemistry influences biological activity, such as receptor binding in drug candidates .
Functional Group Modifications: Replacement of the hydroxymethyl group with a carboxylic acid (e.g., acetic acid derivative) increases polarity and alters solubility . The dihydrochloride salt of the 4-amino analog (CAS: 1207376-36-0) offers improved aqueous solubility compared to mono-HCl salts .
Table 2: Derivatives and Their Uses
- The target compound’s hydroxymethyl group enables facile functionalization, e.g., esterification or oxidation to carboxylic acids .
- In contrast, gold(I) complexes derived from similar pyrrolidine derivatives exhibit antimicrobial properties, highlighting the scaffold’s versatility .
Table 3: Comparative Physicochemical Data
- Safety : The (2S,4R)-isomer has documented hazards (oral toxicity, skin/eye irritation), suggesting similar precautions for the target compound .
- Stability : The hydrochloride salt enhances stability compared to free bases, a common feature among analogs .
Industrial and Research Use
- Pharmaceutical Intermediates : The target compound is marketed as a building block for drug discovery, e.g., in synthesizing kinase inhibitors or antiviral agents .
- Contrast with Carbamate/Ester Derivatives : Derivatives like ethyl 4-fluoropyrrolidine-2-carboxylate (CAS: 1523530-67-7) are preferred for prodrug designs due to esterase sensitivity .
Biological Activity
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride is a hydrochloride salt derived from a pyrrolidine structure, notable for its fluorine substitution at the 4-position and a hydroxymethyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems and pain modulation.
- Molecular Formula : C5H11ClFNO
- Molecular Weight : 155.60 g/mol
- CAS Number : 623583-09-5
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and pain pathways. The fluorine atom enhances the compound's binding affinity to these targets, while the hydroxymethyl group contributes to its solubility and potential bioavailability.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Preliminary studies suggest that it may influence neurotransmitter systems such as serotonin and norepinephrine, potentially offering antidepressant properties.
- Antinociceptive Activity : this compound has shown promise in pain relief studies, indicating its potential as an analgesic agent.
- Neuroprotective Properties : Initial findings suggest that it may protect against neurodegenerative processes, warranting further exploration for therapeutic applications in diseases like Alzheimer's and Parkinson's.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidine | Basic pyrrolidine structure | Analgesic properties |
| 4-Fluoropiperidine | Piperidine ring with fluorine | Antidepressant effects |
| (S)-(-)-Bupropion | Phenethylamine derivative | Antidepressant and smoking cessation |
| (R)-(+)-Methamphetamine | Alkylated phenethylamine | Stimulant activity |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the significance of the fluorine atom in this compound's pharmacological profile.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antidepressant Study : A study published in a peer-reviewed journal demonstrated that administration of this compound resulted in significant reductions in depression-like behavior in rodent models. The mechanism was linked to enhanced serotonergic activity.
- Pain Relief Research : In another study focusing on antinociceptive effects, this compound was shown to reduce pain responses in animal models through modulation of pain pathways involving opioid receptors.
- Neuroprotection Investigation : Research exploring neuroprotective effects indicated that the compound could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol hydrochloride, and how is stereochemical integrity maintained?
- Answer : The synthesis involves cyclization to form the pyrrolidine ring, resolution of enantiomers (via chiral HPLC or diastereomeric salt formation), and hydrochloride salt formation. Stereochemical control is achieved using chiral auxiliaries during fluorination and low-temperature conditions to prevent racemization . For example, chiral resolving agents like tartaric acid derivatives improve enantiomeric separation during crystallization .
Q. How is the stereochemistry of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol hydrochloride confirmed experimentally?
- Answer : X-ray crystallography provides definitive spatial arrangement, while chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers based on retention times. Nuclear Overhauser Effect (NOE) NMR experiments validate substituent proximity, confirming the (2R,4R) configuration .
Q. What analytical methods ensure purity and structural integrity in research-grade batches?
- Answer :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm (>98% purity) .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR verify molecular weight and structural motifs .
- Residual Solvents : Karl Fischer titration quantifies water content, critical for hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How do reaction conditions impact stereochemical outcomes during fluorination and cyclization?
- Answer : Fluorination at low temperatures (-20°C to 0°C) minimizes epimerization. Solvent polarity (e.g., dichloromethane vs. THF) influences transition-state geometry during cyclization, favoring the (2R,4R) diastereomer. Computational modeling (DFT) predicts energy barriers for competing pathways, guiding solvent selection .
Q. What challenges arise in achieving high enantiomeric excess (ee), and how are they resolved?
- Answer :
- Low Solubility Differences : Ethanol/water mixtures enhance diastereomeric salt crystallization efficiency .
- Racemization : Temperature-controlled chiral HPLC (0–4°C) reduces on-column degradation .
- Kinetic Resolution : Lipases selectively hydrolyze undesired enantiomers, achieving >99% ee .
Q. How does the 4-fluorine substituent influence physicochemical properties and biological interactions?
- Answer :
- Physicochemical Effects : The electronegative fluorine reduces pyrrolidine ring basicity (pKa ~7.8 vs. 9.2 for non-fluorinated analog), enhancing membrane permeability. LogP decreases to 0.82, improving aqueous solubility (12.5 mg/mL) .
- Biological Interactions : The C-F bond stabilizes π-stacking with tyrosine residues in enzyme active sites, as shown in molecular docking studies. Comparative assays reveal a 3.2-fold increase in plasma half-life vs. non-fluorinated analogs .
Q. How are contradictions between in vitro and in vivo biological activity data resolved?
- Answer :
- Bioavailability Studies : Prodrug derivatives (e.g., hydroxymethyl ester) improve oral absorption, restoring in vivo efficacy in rodent models .
- Metabolic Profiling : Isotopic labeling (¹⁸F or ¹⁴C) tracks metabolite formation, identifying active vs. inactive species .
- Protein Binding : Equilibrium dialysis shows 89% plasma protein binding, explaining reduced free drug concentrations in vivo .
Methodological Notes
- Crystallographic Stability : The hydrochloride salt forms hydrogen bonds (O-H···Cl⁻, 2.89 Å; N-H···Cl⁻, 3.12 Å), enhancing thermal stability (decomposition point 218°C) and reducing hygroscopicity .
- Stereochemical Resolution : Chiralpak AD-H columns with heptane/ethanol/isopropanol mobile phases resolve enantiomers with a resolution factor (Rs) >2.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
